molecular formula C8H7ClFNO B14809671 4-Chloro-3-cyclopropoxy-5-fluoropyridine

4-Chloro-3-cyclopropoxy-5-fluoropyridine

Cat. No.: B14809671
M. Wt: 187.60 g/mol
InChI Key: BVDYEBYIBBVZAO-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxy-5-fluoropyridine is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxy-5-fluoropyridine typically involves the nucleophilic substitution of a chlorine atom in a pyridine ring with a cyclopropoxy group. One common method is the reaction of 4-chloro-3-fluoropyridine with cyclopropanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: The major product is the N-oxide derivative.

    Reduction: The major product is the corresponding piperidine derivative.

Scientific Research Applications

4-Chloro-3-cyclopropoxy-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoropyridine
  • 3-Chloro-4-fluoropyridine
  • 2,5-Difluoropyridine

Uniqueness

4-Chloro-3-cyclopropoxy-5-fluoropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other fluoropyridines .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2H2

InChI Key

BVDYEBYIBBVZAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2Cl)F

Origin of Product

United States

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